molecular formula C11H15NO4 B7904202 5-Ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid CAS No. 7473-16-7

5-Ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid

Cat. No.: B7904202
CAS No.: 7473-16-7
M. Wt: 225.24 g/mol
InChI Key: AKFANIBNRHOCAV-UHFFFAOYSA-N
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Description

5-Ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of pyrrole derivatives followed by esterification and carboxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3,4-dicarboxylic acid derivatives, while reduction can produce pyrrole-3-carbinol derivatives.

Scientific Research Applications

5-Ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, influencing its biological and chemical activities. For instance, the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrrole-3-carboxylic acid: Lacks the ethoxycarbonyl group, resulting in different chemical properties and reactivity.

    1,2,4-Trimethylpyrrole-3-carboxylic acid: Similar structure but without the ethoxycarbonyl group, leading to variations in its applications and reactivity.

Uniqueness

5-Ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups, which enhance its versatility in chemical reactions and potential applications. This combination of functional groups allows for a broader range of chemical modifications and interactions compared to similar compounds.

Properties

IUPAC Name

5-ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-5-16-11(15)9-6(2)8(10(13)14)7(3)12(9)4/h5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFANIBNRHOCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322026
Record name 5-ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7473-16-7
Record name NSC400240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-ethoxycarbonyl-1,2,4-trimethylpyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting material is prepared as follows: The mixture of 11.9 g of 1,3,5-trimethylpyrrole-2,4-dicarboxylic acid diethyl ester and 50 ml of concentrated sulfuric acid is heated on the steam cone for 1 hour. The resulting solution is poured on to ice, the precipitate collected and washed with water. It it taken up in aqueous sodium carbonate, the solution filtered and the filtrate acidified with 5 N hydrochloric acid. The precipitate formed is collected, washed with water, dried and recrystallized from ethanol, to yield the 1,3,5-trimethyl-2-carbethoxypyrrole-4-carboxylic acid melting at 197°-198° with decomposition.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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